HMBR

Fluorescent protein tags Protein labeling Binding kinetics

HMBR (4-hydroxy-3-methylbenzylidene rhodanine) is the validated fluorogenic ligand for FAST protein systems. With a >100-fold fluorescence turn-on and superior quantum yield, it ensures high-sensitivity, wash-free imaging. Unlike HBR, its 3-methyl group provides critical spectral separation from GFP. Uniquely functional in obligate anaerobes, it is essential for robust reporter assays where GFP fails.

Molecular Formula C11H9NO2S2
Molecular Weight 251.3 g/mol
Cat. No. B12407879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHMBR
Molecular FormulaC11H9NO2S2
Molecular Weight251.3 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)O
InChIInChI=1S/C11H9NO2S2/c1-6-4-7(2-3-8(6)13)5-9-10(14)12-11(15)16-9/h2-5,13H,1H3,(H,12,14,15)/b9-5-
InChIKeyWUYJNCRVBZWAOK-UITAMQMPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5Z)-5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one (HMBR): Core Properties and Procurement Context


(5Z)-5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, commonly designated as HMBR (4-hydroxy-3-methylbenzylidene rhodanine), is a small-molecule fluorogenic chromophore belonging to the rhodanine class. It is primarily employed as a non-fluorescent ligand that exhibits strong fluorescence activation upon specific binding to the Fluorescence-Activating and absorption-Shifting Tag (FAST) protein system [1]. Its molecular formula is C11H9NO2S2, with a molecular weight of approximately 251.33 Da, and it is supplied as a solid with typical purities ranging from 97% to 98% [2].

Why Substitution with Generic Rhodanines or Alternative Fluorogens Compromises Experimental Reproducibility in FAST-Based Assays


Substituting (5Z)-5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one (HMBR) with other rhodanine derivatives or alternative fluorogens in FAST-based imaging or reporter systems is not scientifically equivalent and carries a high risk of data misinterpretation. The FAST protein tag was specifically engineered for optimal performance with HMBR, and even closely related analogs, such as the parent compound HBR (4-hydroxybenzylidene rhodanine), exhibit markedly different photophysical and binding properties. For instance, the absence of the 3-methyl group in HBR results in a ~5-fold weaker binding affinity to FAST, a ~4-fold lower quantum yield upon binding, and a distinct emission profile that shifts from yellow-green to green, fundamentally altering the experimental window [1]. Furthermore, alternative fluorogens, such as HBR-3,5-DOM, bind to FAST with different kinetics and generate red-shifted emission, which, while useful for multiplexing, precludes direct substitution for green-yellow channel applications [2]. Therefore, procurement of the precise compound is essential for maintaining assay sensitivity, signal-to-background ratios, and the specific spectral properties required for validated FAST protocols.

Quantitative Differentiation of (5Z)-5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one (HMBR) Against Key Comparators


Binding Affinity: HMBR Exhibits 5-Fold Higher Affinity for FAST than Parent HBR

The binding affinity of HMBR to the FAST protein is 5-fold higher than that of the parent compound HBR, which lacks the 3-methyl substituent. This enhanced affinity is critical for achieving stable, high-contrast labeling in live-cell imaging applications [1].

Fluorescent protein tags Protein labeling Binding kinetics

Fluorescence Quantum Yield: HMBR-FAST Complex is 3.7-Fold Brighter than HBR-FAST

Upon binding to the Y-FAST protein, the HMBR-FAST complex exhibits a fluorescence quantum yield (Φ) of 33%, which is 3.7-fold higher than the 9% quantum yield of the corresponding HBR-FAST complex. This substantial increase in brightness is a direct consequence of the methyl substitution on the aromatic ring [1].

Fluorescence microscopy Quantum yield Protein labeling

Fluorescence Turn-On Ratio: HMBR Exhibits a >100-Fold Increase in Quantum Yield Upon FAST Binding

HMBR is minimally fluorescent in its free, unbound state, with a quantum yield of only 0.04% at pH 5.8 and 0.2% at pH 10.5. Upon binding to Y-FAST, its quantum yield increases to 33%, representing a >100-fold fluorescence turn-on ratio. This exceptional fluorogenicity is a key differentiator from many alternative probes and is the basis for its wash-free imaging capability [1].

Fluorogenic probes Protein labeling Signal-to-noise ratio

Spectral Differentiation: HMBR Emission is Red-Shifted by 13 nm Relative to HBR

The emission spectrum of the HMBR-FAST complex is centered at 540 nm, which is 13 nm red-shifted compared to the 527 nm emission of the HBR-FAST complex. This spectral distinction is critical for multiplexed imaging applications, as it allows for cleaner separation of HMBR's yellow-green signal from other fluorescent reporters, such as GFP or the green emission of HBR [1].

Fluorescence spectroscopy Spectral properties Multiplex imaging

Anaerobic Compatibility: HMBR-FAST is Functional Under Strict Anoxic Conditions Where GFP Fails

Unlike GFP and other fluorescent proteins from the GFP family, which require molecular oxygen for chromophore maturation, the HMBR-FAST system is fully functional under strictly anaerobic conditions. This has been experimentally validated in the obligate anaerobes Clostridium acetobutylicum and Methanococcus maripaludis, where the system provides robust fluorescence for gene expression analysis and protein localization studies [1][2].

Anaerobic microbiology Fluorescent reporters Clostridium

In Vivo Toxicity: HMBR Demonstrates No Observable Toxicity in Zebrafish Embryos During Prolonged Exposure

Prolonged exposure (19 hours) of zebrafish embryos to HMBR at imaging-relevant concentrations (5–10 μM) caused no mortality or developmental anomalies. This low toxicity profile, combined with its high cell permeability, makes HMBR particularly suitable for long-term, time-lapse developmental imaging in whole organisms .

In vivo imaging Developmental biology Toxicology

Recommended Research and Industrial Applications for (5Z)-5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one (HMBR)


High-Contrast, Wash-Free Live-Cell Imaging of FAST-Tagged Proteins

Leveraging HMBR's >100-fold fluorescence turn-on ratio and its 3.7-fold higher quantum yield relative to HBR, this compound is the optimal choice for wash-free, real-time imaging of FAST-tagged proteins in mammalian cell lines. The exceptional signal-to-background contrast enables clear visualization of protein localization and dynamics without the confounding effects of unbound fluorogen [1].

Multiplexed Co-Localization Studies Requiring Spectral Separation from GFP

The 13 nm red-shifted emission of the HMBR-FAST complex (540 nm) relative to the HBR-FAST complex (527 nm) provides superior spectral separation from GFP (emission ~509 nm). This makes HMBR the preferred ligand for two-color imaging experiments where FAST-tagged proteins are co-expressed with GFP-fusion proteins, minimizing cross-talk and ensuring accurate co-localization quantification [1].

Gene Expression and Protein Localization Studies in Strict Anaerobes

For research involving obligate anaerobes such as Clostridium species or methanogenic archaea, HMBR is an essential reagent. The HMBR-FAST system is uniquely functional under anoxic conditions where GFP and related fluorescent proteins fail to mature. This enables, for the first time, robust fluorescent reporter assays and protein localization studies in these important but technically challenging organisms [2][3].

Long-Term Developmental Imaging in Whole Organisms

The documented lack of toxicity in zebrafish embryos, even after prolonged 19-hour exposure, supports the use of HMBR for extended time-lapse imaging in developmental biology. Its cell permeability and wash-free labeling protocol further simplify experimental workflows for tracking FAST-tagged proteins throughout embryogenesis .

Technical Documentation Hub

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